Ahr 13268D

Description

Overview of AHR-13268D as a Novel Pharmacological Agent

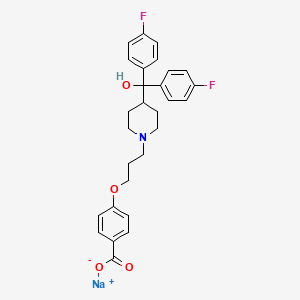

AHR-13268D, chemically identified as 4-[3-[4-[Bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]benzoic acid, sodium salt, is recognized as a potent, long-acting, and water-soluble antiallergic and antihistaminic agent guidetopharmacology.orgmims.com. Its pharmacological profile suggests a dual mechanism of action, encompassing both antihistaminic activity and the inhibition of histamine (B1213489) release from mast cells guidetopharmacology.orgdiva-portal.orgnih.gov. This dual action positions AHR-13268D as a compound of interest for addressing various aspects of allergic responses.

Historical Context of Antiallergic and Antihistaminic Drug Discovery

The history of antiallergic and antihistaminic drug discovery dates back to the early 20th century, with significant breakthroughs occurring in the 1930s and 1940s. The foundational understanding of allergy as an acute pathological reaction to specific stimuli, and the identification of histamine as a key mediator, paved the way for the synthesis of antihistamine substances easychem.org.

Early pioneers like Daniel Bovet, who discovered the first antihistamine substance in 1937, were instrumental in this field fishersci.cafishersci.se. The first clinically useful antihistamine, phenbenzamine (B1679789) (Antergan), was introduced for medical use in 1942, followed by other first-generation compounds such as diphenhydramine, chlorpheniramine, and promethazine (B1679618) fishersci.dkfishersci.ca. These early agents, while effective in blocking histamine H1 receptors, often exhibited central nervous system side effects like sedation due to their ability to cross the blood-brain barrier easychem.orgfishersci.dkamericanelements.com.

A major advancement occurred in the 1980s with the introduction of second-generation H1 antihistamines, including terfenadine, loratadine, and cetirizine (B192768) easychem.orgfishersci.dkfishersci.caamericanelements.com. These compounds were designed to be more selective for peripheral H1 receptors and to have limited penetration of the blood-brain barrier, thereby reducing sedative effects easychem.orgamericanelements.com. The subsequent development of third-generation antihistamines, often active metabolites of second-generation drugs like fexofenadine (B15129) (a metabolite of terfenadine), further refined the safety and efficacy profiles easychem.orgfishersci.sefishersci.dk. Alongside antihistamines, other antiallergic agents, such as mast cell stabilizers like cromolyn (B99618) sodium, which prevent the release of inflammatory mediators, have also played a significant role in allergy management fishersci.cawikipedia.orgnih.gov. The continuous search for novel compounds with improved potency, duration of action, and reduced side effects remains a driving force in this therapeutic area.

Research Significance and Rationale for AHR-13268D Investigation

The investigation into AHR-13268D is driven by the ongoing need for more effective and long-lasting antiallergic and antihistaminic therapies. Its classification as a potent, long-acting agent with good water solubility highlights its potential for favorable pharmacokinetic and pharmacodynamic properties guidetopharmacology.orgmims.comdiva-portal.org. The rationale for its continued study lies in its demonstrated ability to interfere with key allergic pathways, specifically by inhibiting histamine release and acting as an antihistamine guidetopharmacology.orgdiva-portal.org. This dual action could offer a more comprehensive approach to managing allergic conditions compared to agents with a single mechanism. Research efforts aim to fully characterize its pharmacological profile and evaluate its potential as a therapeutic candidate.

Detailed Research Findings

Preclinical studies have provided substantial insights into the activity of AHR-13268D, demonstrating its efficacy in various in vivo and in vitro models of allergic reactions.

In Vivo Activity: AHR-13268D has shown significant protective effects in animal models of allergy. In sensitive guinea pigs, oral administration of AHR-13268D protected against collapse induced by aerosolized antigen. The effective doses (ED50s) at different time points underscore its long-acting nature guidetopharmacology.orgmims.com.

| Time Post-Administration | Oral ED50 (mg/kg, PO) guidetopharmacology.orgmims.com |

| 1 hour | 0.27 |

| 5 hours | 0.25 |

| 24 hours | 0.93 |

Furthermore, AHR-13268D demonstrated activity when administered as an aerosol, with a 1-hour ED50 of 0.29% guidetopharmacology.orgmims.com. In the rat passive foot anaphylaxis test, AHR-13268D proved to be slightly more active (1.55 times) than AHR-5333B when given orally one hour prior to challenge, and equipotent to cromolyn when administered intravenously immediately before challenge guidetopharmacology.orgmims.com. Its antihistaminic activity in naive guinea pigs was also potent and long-lasting, with oral ED50s in the range of 0.3 mg/kg at 1, 5, and 24 hours guidetopharmacology.orgmims.com.

Beyond these models, AHR-13268D (10 to 20 mg/kg, PO) was observed to attenuate skin responses to Ascaris antigen in sensitive dogs guidetopharmacology.orgmims.comnih.gov.

In Vitro Activity: AHR-13268D exhibits potent in vitro activity as an inhibitor of histamine release. It effectively inhibited histamine release from rat peritoneal mast cells, demonstrating a high potency with an IC50 of 0.51 nM guidetopharmacology.orgmims.comdiva-portal.orgnih.gov. Moreover, AHR-13268D was found to be as potent as the reference 5-lipoxygenase inhibitor phenidone (B1221376) in inhibiting antigen-induced contractions of guinea pig ileum in the presence of pyrilamine, atropine, and imidazole, with an IC50 of approximately 300 µM guidetopharmacology.orgmims.com.

Bioavailability: Studies have indicated that AHR-13268D is highly bioavailable, with approximately 88% bioavailability from both capsules and oral solutions guidetopharmacology.orgdiva-portal.orgnih.gov.

Structure

3D Structure of Parent

Properties

CAS No. |

130838-11-8 |

|---|---|

Molecular Formula |

C28H28F2NNaO4 |

Molecular Weight |

503.5 g/mol |

IUPAC Name |

sodium 4-[3-[4-[bis(4-fluorophenyl)-hydroxymethyl]piperidin-1-yl]propoxy]benzoate |

InChI |

InChI=1S/C28H29F2NO4.Na/c29-24-8-4-21(5-9-24)28(34,22-6-10-25(30)11-7-22)23-14-17-31(18-15-23)16-1-19-35-26-12-2-20(3-13-26)27(32)33;/h2-13,23,34H,1,14-19H2,(H,32,33);/q;+1/p-1 |

InChI Key |

MNTCVCOGLDBELB-UHFFFAOYSA-M |

Isomeric SMILES |

C1CN(CCC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)CCCOC4=CC=C(C=C4)C(=O)[O-].[Na+] |

Canonical SMILES |

C1CN(CCC1C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)CCCOC4=CC=C(C=C4)C(=O)[O-].[Na+] |

Appearance |

Solid powder |

Other CAS No. |

130838-11-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-(3-(4-(bis(4-fluorophenyl)hydroxymethyl)-1-piperidinyl)propoxy)benzoic acid AHR 13268D AHR-13268D |

Origin of Product |

United States |

Chemical Synthesis and Derivatization for Research Purposes

Synthetic Methodologies for AHR-13268D Elaboration

The synthesis of AHR-13268D involves a multi-step chemical process. This elaborate synthesis includes the crucial formation of the piperidine (B6355638) ring, the subsequent introduction of the bis(4-fluorophenyl)hydroxymethyl group, and the final attachment of the propoxybenzoic acid chain. thegoodscentscompany.com While the general synthetic strategy is outlined, detailed reaction schemes or specific reagents and conditions for the complete elaboration of AHR-13268D are not widely published in the available literature.

Exploration of Analogues and Structurally Related Compounds

Research into AHR-13268D has involved the exploration of various analogues and structurally related compounds to understand their pharmacological profiles. One notable analogue is AHR-5333B. In comparative studies, AHR-13268D demonstrated superior activity, being approximately 1.55 times more active than AHR-5333B when administered orally one hour prior to challenge in a rat passive foot anaphylaxis test. readthedocs.io

The broader series of compounds from which AHR-13268D and AHR-5333B originate are described as 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and other structurally related derivatives. These compounds were initially synthesized and evaluated for their calcium-channel-blocking and antihypertensive activities, indicating a diverse range of potential biological interactions within this chemical class.

Structure-Activity Relationship (SAR) Investigations within the AHR-13268D Series

Extensive Structure-Activity Relationship (SAR) investigations have been conducted on the series of compounds related to AHR-13268D to identify key structural features contributing to their potency. A significant finding from these studies is that the most potent compounds within this series typically possess fluoro substituents in the 3- and/or 4-positions of both rings of the diphenylmethyl group.

Conversely, certain structural modifications were found to diminish potency. For instance, the methylene (B1212753) analogue of a core compound (referred to as compound 1 in the original research, likely a lead structure within the series) and derivatives containing hydroxyl, carbamoyl, amino, or acetamido substituents on the methyl group generally exhibited reduced potency.

AHR-13268D itself has demonstrated significant in vitro and in vivo activity. It is a potent inhibitor of histamine (B1213489) release from rat peritoneal mast cells, with an IC50 value of 0.51 nM. ontosight.ai In vivo, AHR-13268D exhibits potent and long-lasting antihistaminic activity. Oral ED50 values in naive guinea pigs were found to be in the range of 0.3 mg/kg at 1, 5, and 24 hours post-administration. ontosight.aireadthedocs.io These findings highlight the critical role of specific structural elements, particularly the fluorinated diphenylmethyl moiety, in conferring high potency to compounds within the AHR-13268D series.

Table 1: Key Research Findings for AHR-13268D

| Activity Measured | Model System | Value | Reference |

| Inhibition of Histamine Release (IC50) | Rat Peritoneal Mast Cells | 0.51 nM | ontosight.ai |

| Antihistaminic Activity (Oral ED50) | Naive Guinea Pigs (1 hr) | ~0.3 mg/kg | ontosight.aireadthedocs.io |

| Antihistaminic Activity (Oral ED50) | Naive Guinea Pigs (5 hr) | ~0.3 mg/kg | ontosight.aireadthedocs.io |

| Antihistaminic Activity (Oral ED50) | Naive Guinea Pigs (24 hr) | ~0.3 mg/kg | ontosight.aireadthedocs.io |

| Antiallergic Activity (Oral ED50) | Guinea Pigs (1 hr) | 0.27 mg/kg | ontosight.ai |

| Antiallergic Activity (Oral ED50) | Guinea Pigs (5 hr) | 0.25 mg/kg | ontosight.ai |

| Antiallergic Activity (Oral ED50) | Guinea Pigs (24 hr) | 0.93 mg/kg | ontosight.ai |

| Antiallergic Activity (Aerosol ED50) | Guinea Pigs (1 hr) | 0.29% | ontosight.ai |

Table 2: Summary of Structure-Activity Relationship Insights

| Structural Modification | Impact on Potency | Reference |

| Fluoro substituents at 3- and/or 4-positions of both diphenylmethyl rings | Increased potency (most potent compounds) | |

| Methylene analogue of core compound 1 | Less potent | |

| Hydroxyl, carbamoyl, amino, or acetamido substituents on methyl group | Less potent | |

| Substituents on phenoxy ring | Small to moderate effect on potency | |

| Changes in distance between aryloxy group and piperidine nitrogen | Small to moderate effect on potency | |

| Substitution of S, N(CH3), or CH2 for oxygen of aryloxy group | Small to moderate effect on potency |

Molecular Mechanisms and Pharmacological Targets of Ahr 13268d

Receptor Binding Kinetics and Affinity Profiling

The pharmacological activity of AHR-13268D is underpinned by its ability to modulate specific biological targets, primarily through its affinity for receptors and enzymes involved in inflammatory and allergic pathways. While direct receptor binding kinetics, such as association (k_on) and dissociation (k_off) rates or equilibrium dissociation constants (K_i/K_d) for the histamine (B1213489) H1 receptor, were not explicitly detailed in the available research findings, its functional affinity and potency have been thoroughly investigated through in vitro and in vivo assays.

AHR-13268D acts as a potent inhibitor of histamine release from rat peritoneal mast cells, demonstrating a high functional affinity with an inhibitory concentration 50% (IC50) of 0.51 nM. This indicates its effectiveness in preventing the degranulation of mast cells, a critical step in the allergic cascade where histamine is released wikipedia.orgnih.gov.

Furthermore, AHR-13268D exhibits activity in inhibiting antigen-induced contractions of guinea pig ileum. In the presence of pyrilamine, atropine, and imidazole, AHR-13268D showed an IC50 of approximately 300 µM, indicating its involvement in broader anti-inflammatory mechanisms, potentially related to 5-lipoxygenase inhibition, given its comparable potency to phenidone (B1221376), a known 5-lipoxygenase inhibitor wikipedia.orgnih.gov.

In vivo studies in naive guinea pigs have further elucidated its long-acting antihistaminic activity. Oral administration of AHR-13268D demonstrated effective doses 50% (ED50s) in the range of 0.3 mg/kg at 1, 5, and 24 hours. This sustained activity suggests a favorable interaction profile with its target receptors, leading to prolonged pharmacological effects wikipedia.orgnih.govmims.comfishersci.ca. The lack of alteration in EEG patterns or sleep/wake cycles in cats at doses significantly exceeding its antihistaminic activity suggests a peripheral selectivity, characteristic of newer generation antihistamines with low central nervous system penetration wikipedia.orgnih.gov.

The detailed research findings on AHR-13268D's affinity and potency are summarized in the table below.

Table 1: In Vitro and In Vivo Pharmacological Activity of AHR-13268D

| Assay / Measurement | Target / Model | Value | Unit | Reference |

| Histamine Release Inhibition (IC50) | Rat Peritoneal Mast Cells | 0.51 | nM | wikipedia.orgnih.gov |

| Antigen-Induced Contraction Inhibition (IC50) | Guinea Pig Ileum (in presence of pyrilamine, atropine, imidazole) | ~300 | µM | wikipedia.orgnih.gov |

| Antihistaminic Activity (Oral ED50, 1 hour) | Naive Guinea Pigs | ~0.3 | mg/kg | wikipedia.orgnih.govmims.comfishersci.ca |

| Antihistaminic Activity (Oral ED50, 5 hours) | Naive Guinea Pigs | ~0.3 | mg/kg | wikipedia.orgnih.govmims.comfishersci.ca |

| Antihistaminic Activity (Oral ED50, 24 hours) | Naive Guinea Pigs | ~0.3 | mg/kg | wikipedia.orgnih.govmims.comfishersci.ca |

Preclinical Pharmacological Activity of Ahr 13268d in in Vitro Models

Assessment of Histamine (B1213489) Release Inhibition in Cellular Systems

AHR-13268D has been identified as a potent inhibitor of histamine release from rat peritoneal mast cells. nih.govnih.gov This inhibitory effect is observed at very low concentrations, with a half-maximal inhibitory concentration (IC50) of 0.51 nM. nih.govnih.gov This indicates a strong capacity of AHR-13268D to stabilize mast cells and prevent the release of histamine, a key mediator in allergic reactions.

Table 1: Histamine Release Inhibition by AHR-13268D

| Cellular System | Activity | IC50 (nM) |

| Rat Peritoneal Mast Cells | Inhibition of Histamine Release | 0.51 |

Evaluation of Smooth Muscle Contraction Modulation

AHR-13268D demonstrates modulatory effects on smooth muscle contraction, a critical aspect of allergic and inflammatory responses.

Studies on Antigen-Induced Contractions of Isolated Tissues (e.g., Guinea Pig Ileum)

In studies evaluating its impact on isolated tissues, AHR-13268D effectively inhibited antigen-induced contractions of guinea pig ileum. nih.gov This inhibitory action was observed in an experimental setup that included pyrilamine, atropine, and imidazole, suggesting a direct effect on the contractile mechanisms independent of certain cholinergic or histaminergic receptor pathways that these agents might block in other contexts. nih.gov The half-maximal inhibitory concentration (IC50) for this activity was approximately 300 µM. nih.gov

Table 2: Smooth Muscle Contraction Modulation by AHR-13268D

| Tissue Model | Stimulus | Effect on Contraction | IC50 (µM) |

| Isolated Guinea Pig Ileum | Antigen-Induced | Inhibition | ~300 |

Comparative In Vitro Efficacy with Established Reference Compounds

AHR-13268D's in vitro efficacy has been compared to that of established pharmacological agents. In the context of inhibiting antigen-induced contractions of guinea pig ileum, AHR-13268D exhibited potency comparable to that of phenidone (B1221376). nih.gov Phenidone is recognized as a 5-lipoxygenase (5-LO) inhibitor, suggesting a potential involvement of leukotriene pathways in the observed smooth muscle relaxation by AHR-13268D. nih.gov

Investigations into Other Cellular Signaling Pathways

Based on the available preclinical in vitro data, specific investigations into other cellular signaling pathways for AHR-13268D, beyond its demonstrated effects on histamine release inhibition and modulation of smooth muscle contraction (potentially via 5-LO inhibition), have not been detailed.

Preclinical Pharmacological Activity of Ahr 13268d in in Vivo Non Human Models

Antiallergic Efficacy Studies in Animal Models

AHR-13268D has demonstrated significant antiallergic efficacy in several animal models, indicating its potential to mitigate various allergic reactions.

Protection against Antigen-Induced Anaphylactic Collapse (e.g., Guinea Pigs)

In studies involving sensitive guinea pigs, AHR-13268D effectively protected against collapse induced by aerosolized antigen. The oral ED50 values, indicating the effective dose for 50% protection, were consistent across different time points. When administered orally, the ED50s were 0.27 mg/kg at 1 hour, 0.25 mg/kg at 5 hours, and 0.93 mg/kg at 24 hours. Furthermore, AHR-13268D also showed activity when administered as an aerosol, with a 1-hour ED50 of 0.29%. nih.govuni.lu

Table 1: ED50 Values for Protection Against Antigen-Induced Anaphylactic Collapse in Guinea Pigs

| Route of Administration | Time After Administration | ED50 (mg/kg) |

| Oral (PO) | 1 hour | 0.27 |

| Oral (PO) | 5 hours | 0.25 |

| Oral (PO) | 24 hours | 0.93 |

| Aerosol | 1 hour | 0.29% |

Attenuation of Passive Cutaneous Anaphylaxis (PCA) (e.g., Rats)

AHR-13268D's ability to attenuate passive cutaneous anaphylaxis (PCA) was evaluated in rats. In the rat passive foot anaphylaxis test, AHR-13268D exhibited greater activity compared to AHR-5333B when administered orally one hour prior to challenge, being 1.55 times more active. It was also found to be equipotent to cromolyn (B99618) when administered intravenously immediately before challenge. nih.govuni.lu

Table 2: Relative Potency of AHR-13268D in Rat Passive Cutaneous Anaphylaxis

| Comparison Compound | Route of Administration (AHR-13268D) | Timing Relative to Challenge | Relative Activity of AHR-13268D |

| AHR-5333B | Oral | 1 hour prior | 1.55 times more active |

| Cromolyn | Intravenous | Immediately prior | Equipotent |

Modulation of Allergic Skin Responses (e.g., Ascaris Antigen in Dogs)

In studies involving sensitive dogs, AHR-13268D demonstrated the capacity to attenuate skin responses provoked by Ascaris antigen. Doses ranging from 10 to 20 mg/kg, administered orally, were effective in modulating these allergic skin reactions. uni.lu

Efficacy in the Management of Allergic Pruritus in Veterinary Models (e.g., Canine Atopic Dermatitis)

Table 3: Mean Owner Scores for Allergic Signs in Canine Atopic Dermatitis

| Allergic Sign | Placebo Treatment (Mean ± SE) | AHR-13268D Treatment (Mean ± SE) |

| Pruritus | 3.24 ± 0.12 | 2.89 ± 0.12 |

| Erythema | 2.73 ± 0.12 | 2.50 ± 0.12 |

| Lesions | 2.61 ± 0.09 | 2.25 ± 0.09 |

Note: Higher scores indicate worse signs. Scores for pruritus and lesions were significantly better with AHR-13268D.

Antihistaminic Efficacy Studies in Animal Models

Beyond its antiallergic effects, AHR-13268D has also exhibited potent antihistaminic activity in preclinical models.

Evaluation of Histamine-Induced Responses (e.g., Naive Guinea Pigs)

AHR-13268D demonstrated potent and long-acting antihistaminic activity in naive guinea pigs. Oral ED50 values for inhibiting histamine-induced responses were consistently in the range of 0.3 mg/kg at 1, 5, and 24 hours post-administration. uni.lu

Table 4: Oral ED50 Values for Antihistaminic Activity in Naive Guinea Pigs

| Time After Administration | Oral ED50 (mg/kg) |

| 1 hour | ~0.3 |

| 5 hours | ~0.3 |

| 24 hours | ~0.3 |

Assessment of Central Nervous System (CNS) Effects

Investigations into the central nervous system (CNS) effects of AHR-13268D have been a critical component of its preclinical pharmacological assessment, particularly focusing on its potential impact on brain electrical activity and sleep architecture in animal models.

Electroencephalographic (EEG) Pattern Analysis in Animal Models (e.g., Cats)

Studies conducted in feline models specifically examined the influence of AHR-13268D on electroencephalographic (EEG) patterns. At oral doses ranging from 10 to 20 mg/kg, which are significantly higher than its observed antihistaminic activity, AHR-13268D did not induce any alterations in the EEG patterns of cats. This finding suggests a lack of significant CNS depressant or stimulant effects as measured by cortical electrical activity at pharmacologically relevant and even supra-pharmacological concentrations. nih.govnih.gov

Sleep/Wake Pattern Investigations in Animal Models (e.g., Cats)

Further evaluation in feline models extended to the analysis of sleep/wake patterns following the administration of AHR-13268D. Consistent with the EEG findings, oral doses of AHR-13268D (10 to 20 mg/kg) did not modify the normal sleep/wake cycles in cats. This indicates that the compound does not appear to possess properties that disrupt the physiological regulation of wakefulness and sleep states, even at doses considerably exceeding those required for its antihistaminic effects. nih.govnih.gov

Comparative In Vivo Efficacy with Established Agents (e.g., AHR-5333B, Cromolyn)

The in vivo efficacy of AHR-13268D has been comparatively assessed against established antiallergic and antihistaminic agents, including AHR-5333B and Cromolyn, particularly in models of anaphylaxis and histamine-mediated responses.

In the rat passive foot anaphylaxis test, AHR-13268D demonstrated superior activity compared to AHR-5333B when administered orally one hour prior to challenge. Specifically, AHR-13268D was found to be 1.55 times more active than AHR-5333B in this model. nih.govnih.gov

When compared to Cromolyn, AHR-13268D exhibited equipotency when administered intravenously immediately before the challenge in the same rat passive foot anaphylaxis test. nih.govnih.gov

AHR-13268D also displayed potent and long-acting antihistaminic activity in naive guinea pigs, with oral ED50 values ranging around 0.3 mg/kg at 1, 5, and 24 hours post-administration. nih.govnih.gov Furthermore, it attenuated skin responses to Ascaris antigen in sensitive dogs at oral doses of 10 to 20 mg/kg. nih.gov

Comparative Efficacy Data

| Agent | Test Model | Administration Route & Timing | Relative Activity (vs. AHR-5333B or Cromolyn) | Reference |

| AHR-13268D | Rat passive foot anaphylaxis | Oral, 1 hour prior to challenge | 1.55 times more active than AHR-5333B | nih.govnih.gov |

| AHR-13268D | Rat passive foot anaphylaxis | Intravenous, immediately prior to challenge | Equipotent to Cromolyn | nih.govnih.gov |

Antihistaminic Activity in Naive Guinea Pigs

| Time Post-Administration | Oral ED50 (mg/kg) | Reference |

| 1 hour | ~0.3 | nih.govnih.gov |

| 5 hours | ~0.3 | nih.govnih.gov |

| 24 hours | ~0.3 | nih.govnih.gov |

Pharmacokinetic Research of Ahr 13268d in Preclinical Animal Models

Systemic Availability and Absorption Profile Investigations

Investigations into the systemic availability and absorption profile of AHR-13268D in preclinical animal models have demonstrated favorable characteristics. AHR-13268D exhibited high bioavailability, measured at approximately 88% when administered orally, either from capsules or oral solutions. nih.gov This indicates efficient absorption of the compound into the systemic circulation following oral intake in the studied preclinical models.

Table 1: Systemic Availability of AHR-13268D

| Administration Route | Formulation | Bioavailability (%) | Preclinical Animal Model |

| Oral | Capsules | ~88 | Not specified, but oral administration was tested in guinea pigs, rats, and dogs nih.gov |

| Oral | Solutions | ~88 | Not specified, but oral administration was tested in guinea pigs, rats, and dogs nih.gov |

Distribution Characteristics within Animal Tissues

While AHR-13268D has been studied in various preclinical animal models, including guinea pigs, rats, dogs, and cats, specific detailed data regarding its distribution characteristics within animal tissues were not explicitly provided in the available research findings. nih.gov General preclinical studies on tissue distribution often involve quantifying the compound in various organs and tissues over time to understand its penetration and accumulation patterns.

Metabolic Pathways and Metabolite Identification

The metabolic fate of AHR-13268D in preclinical animal models involves pathways associated with its chemical structure. As indicated by MeSH terms, pharmacokinetic studies of AHR-13268D are linked to "Benzoates / pharmacokinetics" and "Piperidines / pharmacokinetics". nih.gov This suggests that the compound undergoes metabolic transformations characteristic of benzoate (B1203000) and piperidine (B6355638) derivatives. However, specific details on the exact metabolic pathways or the identification of individual metabolites of AHR-13268D were not delineated in the provided research snippets. The Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in regulating drug transporters and metabolizing enzymes, is extensively studied in general metabolism, but its direct interaction or specific role in the metabolism of AHR-13268D was not specified. nih.gov

Excretion Pathways

Information regarding the specific excretion pathways of AHR-13268D in preclinical animal models was not detailed in the available research. While benzoic acid, a structural component of AHR-13268D, is known to undergo renal excretion, this information is not specific to the entire AHR-13268D compound. thegoodscentscompany.com Comprehensive pharmacokinetic studies typically investigate the routes and rates of excretion (e.g., renal, biliary, fecal) to understand how the parent compound and its metabolites are eliminated from the body.

Advanced Research Methodologies and Techniques Applied to Ahr 13268d

Analytical Method Development for Compound Detection and Quantification in Biological Matrices

The development of sensitive and specific analytical methods is fundamental to understanding the pharmacokinetic profile of AHR-13268D. High-Performance Liquid Chromatography (HPLC) has emerged as a primary technique for the detection and quantification of AHR-13268D and its metabolites in various biological matrices such as plasma, urine, and tissue homogenates.

Methodologies for analogous second-generation antihistamines often employ reverse-phase HPLC coupled with ultraviolet (UV) or mass spectrometry (MS) detection. A typical method for AHR-13268D would involve solid-phase extraction (SPE) to isolate the compound from the biological matrix, followed by chromatographic separation on a C18 column. The mobile phase would likely consist of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like ammonium (B1175870) acetate (B1210297) or formic acid, to ensure optimal separation and ionization for MS detection.

Table 1: Illustrative HPLC Parameters for AHR-13268D Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | 20% B to 80% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

The use of tandem mass spectrometry provides high selectivity and sensitivity, allowing for the quantification of AHR-13268D at very low concentrations, which is crucial for detailed pharmacokinetic studies.

Computational Modeling and Molecular Dynamics Simulations for Receptor Interactions

To understand the mechanism of action of AHR-13268D at a molecular level, computational modeling and molecular dynamics (MD) simulations are invaluable tools. These in silico approaches provide insights into the binding affinity and interaction of AHR-13268D with its primary target, the histamine (B1213489) H1 receptor, a G-protein coupled receptor (GPCR).

The process typically begins with the development of a three-dimensional model of the H1 receptor, often based on the crystal structure of a related GPCR. rsc.org AHR-13268D is then "docked" into the binding site of the receptor model to predict its preferred binding orientation and to identify key amino acid residues involved in the interaction. scispace.commdpi.com

Following docking, molecular dynamics simulations are performed to observe the dynamic behavior of the AHR-13268D-receptor complex over time. nih.govresearchgate.net These simulations can reveal the stability of the binding and the conformational changes in both the ligand and the receptor upon binding. nih.govresearchgate.net

Table 2: Key Parameters in Molecular Dynamics Simulation of AHR-13268D-H1 Receptor Complex

| Parameter | Description |

|---|---|

| Force Field | A set of parameters to calculate the potential energy of the system (e.g., AMBER, CHARMM). |

| Solvent Model | Explicit water model to simulate the aqueous environment (e.g., TIP3P). |

| System Size | The number of atoms in the simulation box, including the protein, ligand, water, and ions. |

| Simulation Time | The duration of the simulation, typically in the nanosecond to microsecond range. |

| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis. |

These computational studies are instrumental in the rational design of new derivatives of AHR-13268D with improved affinity and selectivity. scispace.com

Omics Approaches for Comprehensive Pathway Elucidation

To gain a broader understanding of the biological effects of AHR-13268D beyond its direct interaction with the H1 receptor, "omics" technologies such as transcriptomics, proteomics, and metabolomics are employed. These approaches allow for a global analysis of changes in gene expression, protein levels, and metabolite profiles in response to treatment with the compound.

Transcriptomic studies, for instance, can identify genes whose expression is altered by AHR-13268D. nih.gov This could involve treating cells or animal models with the compound and then using techniques like RNA sequencing (RNA-Seq) or microarrays to measure changes in mRNA levels. Such studies on other antihistamines have revealed effects on genes involved in inflammatory pathways. nih.gov

Table 3: Hypothetical Gene Targets for Transcriptomic Analysis of AHR-13268D

| Gene | Function | Potential Effect of AHR-13268D |

|---|---|---|

| HRH1 | Histamine H1 Receptor | Downregulation due to receptor antagonism |

| NFKB1 | Nuclear Factor Kappa B Subunit 1 | Modulation of inflammatory response |

| IL6 | Interleukin 6 | Reduction in pro-inflammatory cytokine expression |

| TNF | Tumor Necrosis Factor | Reduction in pro-inflammatory cytokine expression |

By integrating data from different omics platforms, researchers can construct a comprehensive picture of the cellular pathways modulated by AHR-13268D, potentially uncovering novel mechanisms of action and identifying biomarkers of drug response.

Future Research Directions and Translational Perspectives for Ahr 13268d

Further Elucidation of the Complete Mechanism of Action and Downstream Signaling

Current understanding indicates that AHR-13268D exerts its primary effects through potent inhibition of histamine (B1213489) release from mast cells and direct antihistaminic activity. Specifically, in vitro studies demonstrated an IC50 of 0.51 nM for histamine release inhibition from rat peritoneal mast cells. Furthermore, it exhibited potency comparable to phenidone (B1221376), a 5-lipoxygenase (5-LO) inhibitor, in inhibiting antigen-induced contractions of guinea pig ileum (IC50 approximately 300 µM) in the presence of other antagonists.

Future research should aim to precisely characterize the specific histamine receptor subtype(s) with which AHR-13268D interacts, although its classification as an antihistaminic agent strongly suggests histamine H1 receptor antagonism. Detailed studies are needed to confirm and fully delineate its potential 5-LO inhibitory activity, including the precise binding site and kinetic parameters. Investigating the downstream signaling pathways modulated by these interactions is crucial. For instance, understanding how its histamine release inhibition translates into cellular and molecular changes in mast cells and other immune cells could reveal novel regulatory cascades. Similarly, if 5-LO inhibition is a significant mechanism, exploring its impact on leukotriene synthesis and subsequent inflammatory signaling pathways would be paramount. This could involve proteomic and transcriptomic analyses to identify gene expression changes and protein modifications induced by AHR-13268D.

Table 1: In Vitro and In Vivo Efficacy of AHR-13268D

| Study Model / Parameter | Value | Reference |

| Histamine Release Inhibition (Rat Mast Cells) | IC50 = 0.51 nM | |

| Antigen-Induced Guinea Pig Ileum Contraction | IC50 ≈ 300 µM (vs. phenidone) | |

| Guinea Pig Collapse (Aerosolized Antigen) | 1h ED50 = 0.27 mg/kg, PO | |

| 5h ED50 = 0.25 mg/kg, PO | ||

| 24h ED50 = 0.93 mg/kg, PO | ||

| Guinea Pig Antihistaminic Activity | 1h, 5h, 24h oral ED50s ≈ 0.3 mg/kg |

Investigation of Additional Molecular Targets and Potential Off-Target Effects

While AHR-13268D has shown a lack of significant central nervous system (CNS) effects, as evidenced by its inability to alter EEG patterns or sleep/wake cycles in cats at doses far exceeding its antihistaminic activity, a comprehensive assessment of other potential molecular targets is warranted. Drugs can bind to unintended biological targets, leading to unforeseen effects.

Beyond its established antihistaminic and potential 5-LO inhibitory actions, research should employ broad-spectrum target screening assays to identify any other proteins, enzymes, or receptors with which AHR-13268D might interact. This could include G-protein coupled receptors beyond histamine receptors, ion channels, or other inflammatory mediators. Understanding these additional interactions, even if they are low-affinity, is crucial for a complete pharmacological profile and for predicting any subtle or synergistic effects. Computational approaches can also be utilized to predict potential off-target interactions based on the compound's chemical structure. Such investigations are vital to fully characterize the compound's selectivity and to ensure its therapeutic application is optimized.

Exploration of Broader Immunomodulatory Roles Beyond Direct Antihistamine Activity

AHR-13268D is classified as an antiallergic agent, demonstrating protective effects against antigen-induced collapse in guinea pigs and attenuating skin responses to Ascaris antigen in sensitive dogs. These actions, particularly the inhibition of histamine release from mast cells, represent significant immunomodulatory activities. However, the scope of its immunomodulatory potential may extend beyond these direct effects.

Future studies should explore AHR-13268D's influence on other immune cell types, such as lymphocytes, macrophages, and dendritic cells. Investigations could assess its impact on cytokine and chemokine production, immune cell proliferation, differentiation, and migration. Given its potential 5-LO inhibitory activity, its effects on leukotriene-mediated immune responses, which are distinct from histamine-mediated ones, should be thoroughly investigated. This broader exploration could reveal a more multifaceted immunomodulatory profile, potentially uncovering roles in regulating chronic inflammatory conditions or autoimmune responses, which are often characterized by complex interplay of various immune mediators and cell types.

Development of Novel Analogs with Enhanced Efficacy or Specificity

The initial characterization of AHR-13268D noted its superior activity compared to AHR-5333B in certain models, suggesting that structural modifications have already contributed to enhanced efficacy. This highlights the potential for further analog development to optimize its pharmacological properties.

Future research should focus on detailed structure-activity relationship (SAR) studies to identify key pharmacophores responsible for its potent antihistaminic and histamine release inhibitory activities, as well as any other beneficial immunomodulatory effects. By systematically modifying different parts of the AHR-13268D molecule, researchers can aim to:

Enhance Potency: Develop analogs with even lower IC50 or ED50 values for desired effects.

Improve Specificity: Design compounds that exhibit greater selectivity for target receptors or enzymes, minimizing any potential for off-target interactions.

Optimize Pharmacokinetic Properties: Modify the molecule to improve bioavailability, duration of action, or reduce metabolic clearance, without compromising efficacy or introducing undesirable effects.

Modulate Solubility/Formulation: Explore structural changes that could facilitate different routes of administration or improve stability.

Computational modeling and medicinal chemistry approaches, such as quantitative structure-activity relationship (QSAR) analysis, could guide the rational design of novel analogs.

Potential for Further Veterinary Therapeutic Applications beyond Pruritus

AHR-13268D has demonstrated efficacy in managing pruritus associated with atopic disease in dogs. Given its established antiallergic and antihistaminic properties, coupled with its potential 5-LO inhibitory activity, AHR-13268D holds promise for a broader range of veterinary therapeutic applications beyond just pruritus.

Future research could explore its utility in:

Canine Atopic Dermatitis (beyond pruritus relief): Investigate its potential to modulate the underlying inflammatory cascades contributing to skin lesions and chronic inflammation in atopic dogs, not just the symptom of itching.

Feline Asthma: Given its antihistaminic and potential anti-inflammatory properties, AHR-13268D could be evaluated for its ability to reduce bronchoconstriction and airway inflammation in feline asthma models.

Allergic Bronchitis in Horses: Similar to feline asthma, its effects on equine respiratory allergies could be explored.

Allergic Gastroenteritis: Investigate its role in mitigating gastrointestinal inflammation and symptoms in animals suffering from food allergies or other forms of allergic enteropathy.

Other Inflammatory Conditions: If its immunomodulatory roles are further elucidated, AHR-13268D could be considered for conditions characterized by excessive mast cell degranulation or leukotriene-mediated inflammation.

These investigations would require rigorous clinical trials in appropriate veterinary species to assess efficacy, optimal dosing, and long-term outcomes for these expanded indications.

Q & A

Q. How can predictive modeling improve the prioritization of Ahr-13268D derivatives for targeted drug development?

- Methodological Answer : Build machine learning models trained on Ahr-13268D’s structural fingerprints (e.g., Morgan fingerprints) and bioactivity data. Validate predictions via in vitro assays against key targets (e.g., kinases, GPCRs). Use SHAP (SHapley Additive exPlanations) values to interpret feature importance in model outcomes .

Data Presentation Guidelines

- Tables : Include raw and processed data (e.g., IC₅₀ values, spectral peaks) with standard deviations and p-values. Use APA-style formatting for statistical summaries .

- Figures : Label axes clearly (e.g., "Concentration (μM)" vs. "% Inhibition") and provide high-resolution images in TIFF/PDF formats. Annotate mechanistic diagrams with tools like BioRender .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.